molecular formula C26H25N5 B12213767 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12213767
M. Wt: 407.5 g/mol
InChI Key: WKZDCLWOLKNUIF-UHFFFAOYSA-N
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Description

6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring through the cyclocondensation of hydrazino functional groups with acetylacetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H25N5

Molecular Weight

407.5 g/mol

IUPAC Name

6-benzyl-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H25N5/c1-17-15-18(2)30(28-17)26-23(16-21-11-7-5-8-12-21)19(3)27-25-24(20(4)29-31(25)26)22-13-9-6-10-14-22/h5-15H,16H2,1-4H3

InChI Key

WKZDCLWOLKNUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C

Origin of Product

United States

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